3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid
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Overview
Description
This compound is a complex organic molecule with the molecular formula C23H23NO4. It contains a fluorenylmethoxycarbonyl group attached to a spiro[3.3]heptane structure, which is a type of saturated cyclic compound .
Molecular Structure Analysis
The molecule’s structure is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in synthesizing various chemical compounds, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its utility in chemical synthesis processes (Le & Goodnow, 2004).
- Its application in protecting hydroxy-groups in chemical compounds was explored, showing its versatility in chemical synthesis (Gioeli & Chattopadhyaya, 1982).
Application in Organic Synthesis
- It played a role in the preparation of blue emissive functionalized 9,9-disubstituted fluorene derivatives, indicating its importance in the synthesis of compounds with specific optical properties (Athira, Meerakrishna, & Shanmugam, 2020).
- The compound was used in the efficient synthesis of spiro dihydrofuran fluorene derivatives, showcasing its role in creating structurally unique organic compounds (Savitha, Niveditha, Muralidharan, & Perumal, 2007).
Solid Phase Synthesis
- The compound was involved in the solid phase synthesis of oligoureas, which is significant in the development of polymers and materials science (Guichard, Semetey, Rodriguez, & Briand, 2000).
Spectroscopy and Structural Analysis
- Its derivative was studied in the context of spectroscopy, providing insights into molecular structures and interactions (Coté, Lalancette, & Thompson, 1996).
Photocatalytic Applications
- A related compound, 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile, was used as a photocatalyst in the decarboxylative cross-coupling reaction of α-amino acids, highlighting its potential in light-driven chemical reactions (Chen, Lu, & Wang, 2019).
Future Directions
The use of heterocyclic scaffolds, such as the pyrrolidine ring in this compound, is becoming increasingly important in the development of clinically active drugs . Future research may focus on further exploring the pharmacophore space and investigating the influence of steric factors on biological activity .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-19-12-23(20(26)27,22(19)10-5-11-22)24-21(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19,25H,5,10-13H2,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVMKAVUJWCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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